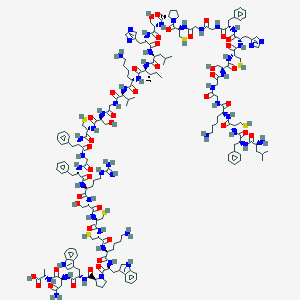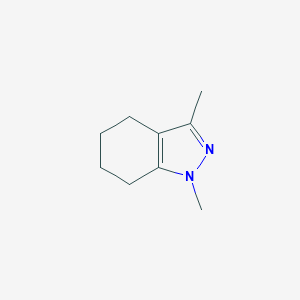
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole, also known as AM-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. AM-2201 is a potent agonist of the cannabinoid receptor CB1, and it has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. When 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole binds to the CB1 receptor, it activates a signaling pathway that leads to a variety of biochemical and physiological effects. These effects include the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception.
Efectos Bioquímicos Y Fisiológicos
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, induce hypothermia, and produce analgesia. It has also been shown to have anxiolytic and antidepressant effects. Additionally, 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole in lab experiments is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is its potential for abuse and dependence. Therefore, it is important to use caution when handling this compound and to follow appropriate safety protocols.
Direcciones Futuras
There are several future directions for research on 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole. One area of interest is the potential therapeutic applications of this compound, particularly for the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole, as well as its potential for abuse and dependence. Finally, there is a need for the development of safer and more effective synthetic cannabinoids for use in scientific research.
Métodos De Síntesis
The synthesis of 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a complex process that involves several steps. The starting material for the synthesis is 1-(5-fluoropentyl)-3-(1-naphthoyl)indole, which is reacted with dimethylamine to produce the intermediate 1-(5-fluoropentyl)-3-(1-naphthoyl)indole-2-carboxamide. This intermediate is then reacted with 2-methylamino-2-phenylpropan-1-one to produce 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has been used in a variety of scientific research applications. It is commonly used as a tool to study the endocannabinoid system and its role in various physiological processes. 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has also been used to study the effects of cannabinoids on the central nervous system, including their effects on behavior, cognition, and memory.
Propiedades
Número CAS |
155935-25-4 |
|---|---|
Nombre del producto |
1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazole |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1,3-dimethyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C9H14N2/c1-7-8-5-3-4-6-9(8)11(2)10-7/h3-6H2,1-2H3 |
Clave InChI |
DQCYRLXJSPENPG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1CCCC2)C |
SMILES canónico |
CC1=NN(C2=C1CCCC2)C |
Sinónimos |
1H-Indazole, 4,5,6,7-tetrahydro-1,3-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




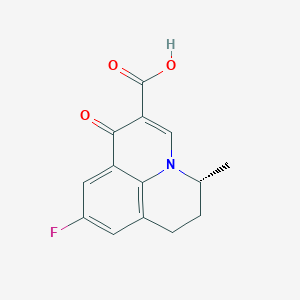
![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)



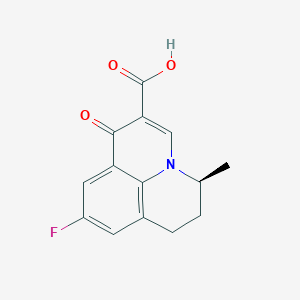
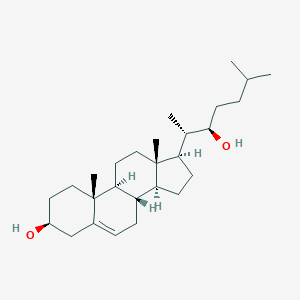
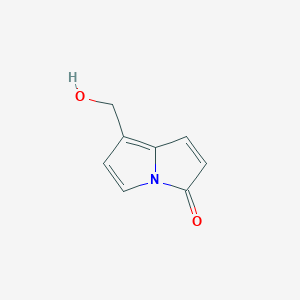


![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)
